molecular formula C10H18N4 B2703030 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine CAS No. 1001757-58-9

1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine

Cat. No.: B2703030
CAS No.: 1001757-58-9
M. Wt: 194.282
InChI Key: DAGWFQZOVZCPGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine is an organic compound with the molecular formula C10H18N4. This compound features a pyrazole ring substituted with two methyl groups at positions 1 and 3, and a piperazine ring attached via a methylene bridge at position 4 of the pyrazole ring.

Chemical Reactions Analysis

Types of Reactions: 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole or piperazine rings .

Scientific Research Applications

1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Properties

IUPAC Name

1-[(1,3-dimethylpyrazol-4-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c1-9-10(7-13(2)12-9)8-14-5-3-11-4-6-14/h7,11H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGWFQZOVZCPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN2CCNCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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